2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide
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Overview
Description
2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is a complex organic compound that features both tetrazole and triazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include azides, nitriles, and various catalysts to facilitate the cyclization and coupling processes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability and low sensitivity
Mechanism of Action
The mechanism of action of 2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazolopyridine moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions can modulate signaling pathways, inhibit enzyme activity, or alter cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine (HANTT): Known for its high thermal stability and low sensitivity.
5-(1-Hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole: A hybrid molecule with energetic properties.
Uniqueness
2-(1H-tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide is unique due to its combination of tetrazole and triazolopyridine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H20N8O |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-(tetrazol-1-yl)-N-[5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentyl]benzamide |
InChI |
InChI=1S/C19H20N8O/c28-19(15-8-3-4-9-16(15)27-14-21-24-25-27)20-12-6-1-2-10-17-22-23-18-11-5-7-13-26(17)18/h3-5,7-9,11,13-14H,1-2,6,10,12H2,(H,20,28) |
InChI Key |
AYARDVRBGQJYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCCCC2=NN=C3N2C=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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